molecular formula C12H15NO8S2 B13173222 (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

Cat. No.: B13173222
M. Wt: 365.4 g/mol
InChI Key: ZIZJPORRLBDXKM-LURJTMIESA-N
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Description

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with methoxycarbonyl and methyl groups, as well as a sulfonamide group attached to a propanoic acid moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Methoxycarbonyl Groups: The methoxycarbonyl groups are introduced via esterification reactions using methanol and a suitable acid catalyst.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with a propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is unique due to its complex structure, which includes a thiophene ring and multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. Its ability to inhibit enzymes involved in folate synthesis makes it a valuable compound for antimicrobial research.

Properties

Molecular Formula

C12H15NO8S2

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]propanoic acid

InChI

InChI=1S/C12H15NO8S2/c1-5-7(10(16)20-3)12(22-8(5)11(17)21-4)23(18,19)13-6(2)9(14)15/h6,13H,1-4H3,(H,14,15)/t6-/m0/s1

InChI Key

ZIZJPORRLBDXKM-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N[C@@H](C)C(=O)O)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(C)C(=O)O)C(=O)OC

Origin of Product

United States

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